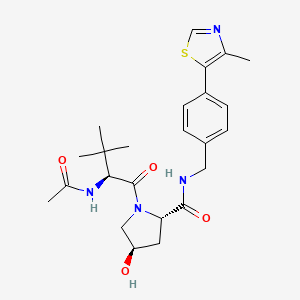

VH032

描述

VH032 is a small molecule ligand designed to bind to the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system, responsible for the degradation of hypoxia-inducible factor (HIF) proteins under normoxic conditions . This compound is commonly used in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that can induce the degradation of target proteins by recruiting them to the ubiquitin-proteasome system .

准备方法

VH032 的合成涉及多个步骤,从市售材料开始。 关键步骤之一是 4-甲基噻唑的 C–H 芳基化反应,可以使用醋酸钯或 Pd-PEPPSI-IPr 作为催化剂 。 合成路线通常包括以下步骤:

- 使用 N-Boc-L-4-羟基脯氨酸保护苄胺。

- 4-甲基噻唑的芳基化。

- 苄胺的脱保护。

- 酰胺化反应形成最终产物 .

This compound 的工业生产方法没有得到广泛的记录,但实验室合成可以放大到生产多克级数量,总产率约为 56% .

化学反应分析

VH032 会发生各种化学反应,包括:

取代反应: 伯胺官能团手柄允许轻松偶联到靶蛋白配体.

酰胺化反应: 合成过程中酰胺键的形成.

芳基化反应: 合成中涉及 4-甲基噻唑芳基化的关键步骤.

这些反应中常用的试剂包括醋酸钯、N-Boc-L-4-羟基脯氨酸以及适合反应条件的各种溶剂 。 这些反应形成的主要产物是导致最终 this compound 化合物的中间体 .

科学研究应用

Proteolysis Targeting Chimeras (PROTACs)

One of the most promising applications of VH032 is its incorporation into PROTACs, which are bifunctional molecules designed to target specific proteins for degradation. PROTACs utilize ligands like this compound to recruit E3 ligases such as VHL, facilitating the ubiquitination and subsequent proteasomal degradation of target proteins. Research has demonstrated the effectiveness of this compound in developing PROTACs targeting various proteins, including kinases and transcription factors .

Table 1: Summary of PROTAC Applications Involving this compound

| Target Protein | Application | Outcome |

|---|---|---|

| Bromodomain proteins | Cancer therapy | Effective degradation observed |

| Estrogen Receptor α | Hormonal therapies | Successful development of degraders |

| Other kinases | Targeted protein degradation | Enhanced specificity and efficacy |

High-Throughput Screening

This compound has been utilized in high-throughput screening assays to identify novel VHL ligands. The development of a BODIPY FL this compound probe has enabled sensitive detection of VHL interactions through time-resolved fluorescence resonance energy transfer (TR-FRET) assays. This probe exhibits high affinity for VHL and is resistant to assay interference, making it suitable for large-scale ligand identification .

Case Study 1: This compound in Cancer Research

A study investigated the role of this compound in enhancing the therapeutic efficacy of cancer treatments by stabilizing HIF-α. The results indicated that this compound could improve tumor oxygenation and reduce tumor growth in preclinical models, suggesting its potential as an adjunct therapy in cancer treatment .

Case Study 2: Development of Novel PROTACs

Researchers developed bispecific estrogen receptor α degraders incorporating this compound as a ligand. These degraders showed significant activity against estrogen receptor-positive cancers, highlighting the versatility of this compound in targeted therapy development .

作用机制

VH032 通过与 VHL 蛋白结合发挥其作用,VHL 蛋白是 E3 泛素连接酶复合物的一部分。 这种结合会抑制 VHL 与缺氧诱导因子 (HIF) 蛋白之间的相互作用,从而导致 HIF 蛋白在常氧条件下稳定 。 涉及的分子靶标包括 VHL 蛋白和 HIF 蛋白,该途径涉及泛素-蛋白酶体系统 .

相似化合物的比较

VH032 通常与其他 VHL 配体(如 VH298 和 VH101)进行比较。 这些化合物具有相似的作用机制,但在结合亲和力和具体应用方面有所不同 。 例如,VH298 是 VHL-HIF 相互作用的更强抑制剂,已被证明比 this compound 更有效地提高 VHL 蛋白水平 。 另一方面,VH101 用于开发针对不同蛋白质的 PROTAC .

类似化合物包括:

VH298: 一种更强的 VHL 抑制剂.

VH101: 用于开发针对不同蛋白质的 PROTAC.

生物活性

VH032 is a small-molecule inhibitor that targets the von Hippel-Lindau (VHL) protein, playing a significant role in the regulation of hypoxia-inducible factors (HIFs). This compound has garnered attention for its potential therapeutic applications, particularly in conditions like anemia and mitochondrial diseases, by mimicking the cellular response to hypoxia. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular proteomes, and implications for drug development.

This compound functions primarily by inhibiting the interaction between VHL and HIF-α subunits. Normally, VHL facilitates the ubiquitination and degradation of HIF-α under normoxic conditions. By blocking this interaction, this compound stabilizes HIF-α, leading to an increase in HIF target gene expression associated with the hypoxic response.

Key Findings on this compound's Mechanism:

- Induction of Hypoxic Response : this compound activates the transcriptional response to hypoxia similar to that induced by actual low oxygen levels (1% O2) or by prolyl hydroxylase domain (PHD) inhibitors like IOX2 .

- Proteomic Changes : Quantitative mass spectrometry analysis revealed that this compound treatment leads to distinct changes in the cellular proteome. Notably, it increases VHL protein levels without altering mRNA levels, indicating a stabilization effect on specific VHL isoforms .

Case Studies and Experimental Data

-

Proteomic Analysis :

- A study utilized tandem mass tag (TMT) labeling to analyze proteomic changes in cells treated with this compound compared to hypoxia and IOX2 treatment. The findings demonstrated that this compound selectively activated the HIF response with a lower correlation to hypoxia than IOX2 .

- Specifically, this compound increased VHL protein abundance significantly (1.59-fold increase) relative to controls after 24 hours of treatment, while hypoxia led to a decrease in VHL levels .

- Binding Affinity :

Table: Summary of Biological Activities of this compound

Applications in Drug Development

This compound serves as a critical component in developing proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. The compound's ability to act as a ligand for VHL makes it an attractive candidate for creating new therapeutic agents targeting various diseases.

Synthesis and Functionalization

Recent advancements have led to the synthesis of functionalized derivatives of this compound, enhancing its utility in PROTAC research. For instance, modifications such as amine alkyl linkers have been explored to optimize its effectiveness in degrading target proteins like BRD4 in cancer cells .

常见问题

Basic Research Questions

Q. What is the role of VH032 in PROTAC (Proteolysis-Targeting Chimera) design, and how does its binding affinity impact experimental outcomes?

this compound serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase in PROTACs, enabling targeted protein degradation. Its binding affinity (IC50 = 455.8 nM) determines the efficiency of ternary complex formation between the PROTAC, target protein, and E3 ligase . Researchers must validate binding kinetics using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to ensure optimal degradation activity.

Q. What experimental parameters should be prioritized when testing this compound-based PROTACs in cellular models?

Key parameters include:

- Cosequential Variables : Linker length, stoichiometry of PROTAC components, and cellular permeability.

- Assay Conditions : Time-course degradation assays (e.g., Western blotting) and dose-response curves (e.g., IC50 determination) .

- Control Experiments : Use of this compound alone (negative control) and comparison with other E3 ligase ligands (e.g., CRBN-based PROTACs) to assess specificity .

Q. How do HillSlope values (e.g., 1.049 for this compound) inform the interpretation of dose-response data in PROTAC studies?

HillSlope values reflect cooperativity in ligand-receptor binding. A value close to 1 (as with this compound) suggests a non-cooperative, single-site binding mechanism, simplifying predictive modeling of degradation efficiency. Deviations from 1 may indicate allosteric effects or assay artifacts, necessitating further validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation efficiencies of this compound-based PROTACs across different cell lines?

Contradictions may arise from:

- Cell-Type Variability : Differences in VHL expression levels or ubiquitin-proteasome system (UPS) activity.

- Assay Sensitivity : Use orthogonal methods (e.g., cellular thermal shift assays vs. immunofluorescence) to confirm target engagement .

- Data Normalization : Apply statistical corrections for background noise (e.g., vehicle controls) and batch effects .

Q. What methodological frameworks are recommended for optimizing this compound linker chemistry to enhance PROTAC potency?

Employ iterative design strategies:

- Structure-Activity Relationship (SAR) Studies : Test alkyl vs. PEG-based linkers for flexibility and steric compatibility.

- Computational Modeling : Molecular dynamics simulations to predict ternary complex stability .

- In Vivo Validation : Pharmacokinetic profiling in murine models to assess linker impact on bioavailability .

Q. How should researchers address ethical considerations when designing PROTAC studies involving this compound?

Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Ethical Review : Obtain institutional approval for animal/human tissue use.

- Data Transparency : Disclose negative results (e.g., failed degradation attempts) to avoid publication bias .

Q. Methodological Guidelines

Q. What statistical methods are appropriate for analyzing PROTAC dose-response data (e.g., IC50 values)?

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 and HillSlope .

- Error Analysis : Report 95% confidence intervals for IC50 values to account for experimental variability .

Q. How can researchers formulate hypothesis-driven questions for this compound studies using the PICO framework?

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O4S/c1-14-20(33-13-26-14)17-8-6-16(7-9-17)11-25-22(31)19-10-18(30)12-28(19)23(32)21(24(3,4)5)27-15(2)29/h6-9,13,18-19,21,30H,10-12H2,1-5H3,(H,25,31)(H,27,29)/t18-,19+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVIEZBZIUKYOG-SVFBPWRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。